molecular formula C23H19ClN2 B14927338 1-(4-chlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

1-(4-chlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B14927338
M. Wt: 358.9 g/mol
InChI Key: FTVAXQCVNUUPPS-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is a heterocyclic compound characterized by the presence of a pyrazole ring substituted with chlorophenyl and methylphenyl groups

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 4-methylacetophenone in the presence of a base to form the corresponding chalcone intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to yield the desired pyrazole compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-chlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom or methyl groups are replaced by other functional groups using appropriate reagents and conditions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new heterocyclic compounds.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against certain bacterial and fungal strains.

    Medicine: Research has explored its potential as an anti-inflammatory and analgesic agent, with some studies suggesting its ability to inhibit specific enzymes involved in inflammation.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In anti-inflammatory applications, the compound may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

1-(4-chlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can be compared with other similar compounds, such as:

    4-chloro-α-PVP: A cathinone derivative with similar structural features but different pharmacological properties.

    4-MDMC: Another cathinone derivative with distinct chemical and biological activities.

    1-(4-chlorophenyl)-3-(4-methylphenyl)-2-propen-1-one: A related compound with a different core structure but similar substituents.

The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C23H19ClN2

Molecular Weight

358.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3,5-bis(4-methylphenyl)pyrazole

InChI

InChI=1S/C23H19ClN2/c1-16-3-7-18(8-4-16)22-15-23(19-9-5-17(2)6-10-19)26(25-22)21-13-11-20(24)12-14-21/h3-15H,1-2H3

InChI Key

FTVAXQCVNUUPPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C

Origin of Product

United States

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